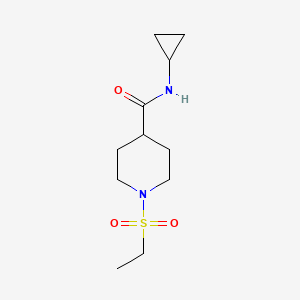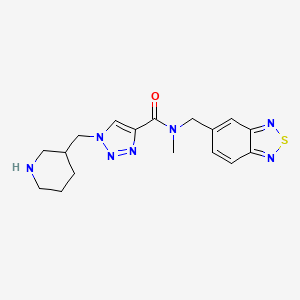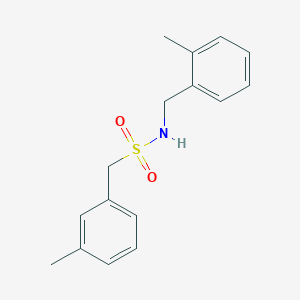
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CX-717, is a novel compound that has gained significant attention in the field of neuroscience research. CX-717 belongs to the class of ampakines, which are compounds that enhance the activity of AMPA receptors in the brain.
Mechanism of Action
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide enhances the activity of AMPA receptors in the brain, which are responsible for the fast excitatory neurotransmission. This compound binds to the allosteric site of the AMPA receptor, which results in an increase in the receptor's sensitivity to glutamate. This leads to an increase in the strength of synaptic connections and ultimately enhances cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which is associated with improved cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its ability to enhance cognitive function, which can lead to more accurate and reliable results. However, one limitation of using this compound is its potential toxicity and side effects on the brain. Therefore, careful dosage and administration of this compound are required to ensure the safety of the subjects.
Future Directions
There are several potential future directions for the use of N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide in the field of neuroscience research. One direction is the investigation of the long-term effects of this compound on cognitive function and brain health. Another direction is the development of this compound derivatives with improved efficacy and safety profiles. Additionally, this compound could be used in combination with other compounds to enhance its cognitive-enhancing effects.
Conclusion:
In conclusion, this compound is a novel compound with potential cognitive-enhancing effects. Its mechanism of action involves the enhancement of AMPA receptor activity in the brain, which leads to improved cognitive function. This compound has been extensively studied for its potential therapeutic benefits in the treatment of cognitive disorders. However, careful dosage and administration are required to ensure the safety of the subjects. There are several potential future directions for the use of this compound in the field of neuroscience research, which could lead to the development of new treatments for cognitive disorders.
Scientific Research Applications
N-cyclopropyl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential cognitive-enhancing effects. Studies have shown that this compound can improve memory, attention, and learning in animal models and humans. This compound has also been investigated for its potential therapeutic benefits in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-cyclopropyl-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-2-17(15,16)13-7-5-9(6-8-13)11(14)12-10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXRLBMXSSMZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426369.png)
![3-chloro-4-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4426373.png)
![1-(4-fluorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4426381.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4426398.png)
amine dihydrochloride](/img/structure/B4426399.png)
![4-[2-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4426404.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426424.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)


![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)